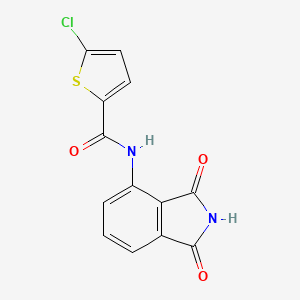

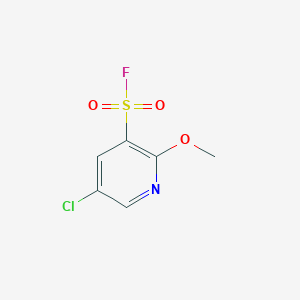

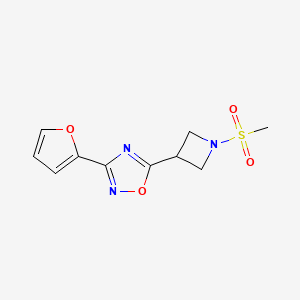

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a new class of antithrombotic agent that has been identified as a promising candidate for the development of safe and orally available anticoagulants . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . This combination resulted in subnanomolar in vitro potency .Molecular Structure Analysis

The X-ray crystal structure of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide have been optimized to achieve high potency and selectivity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide contribute to its high potency and good oral bioavailability . The compound’s structure allows it to bind effectively to the S1 subsite of FXa .科学的研究の応用

Synthesis and Antioxidant Activity

5-Chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide has been utilized in the synthesis of novel compounds with significant antioxidant activities. For example, a study conducted by Tumosienė et al. (2019) involved the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide. These compounds were tested for their antioxidant properties, with some showing potent antioxidant activities, comparable to well-known antioxidants like ascorbic acid. The antioxidant efficacy was determined through methods like DPPH radical scavenging and reducing power assays, highlighting the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Tumosienė et al., 2019).

Antitubercular Activity

Another research direction involves the synthesis and evaluation of derivatives for antitubercular activity. Marvadi et al. (2020) designed and synthesized a series of novel compounds, including 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamides, targeting Mycobacterium tuberculosis. These compounds were assessed for their potential to inhibit the growth of the tuberculosis-causing bacterium. The study identified several analogs with promising antitubercular properties, offering a new avenue for the development of antitubercular agents with lower cytotoxicity profiles, which is crucial for reducing treatment side effects and improving patient outcomes (Marvadi et al., 2020).

Anticancer Activity

The exploration of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide derivatives extends to anticancer research as well. Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, showcasing significant inhibitory activity against various cancer cell lines. Their study underlines the potential of these compounds in contributing to the development of new therapeutic agents against cancer. The effectiveness of these derivatives, particularly those containing thiazolidinone rings or thiosemicarbazide moieties, in inhibiting cancer cell growth further emphasizes the versatility of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide in medicinal chemistry applications (Atta & Abdel‐Latif, 2021).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .

将来の方向性

特性

IUPAC Name |

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3S/c14-9-5-4-8(20-9)12(18)15-7-3-1-2-6-10(7)13(19)16-11(6)17/h1-5H,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLMNATBNLYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(S3)Cl)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2963827.png)

![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)

![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)